This compound is classified under biotinylation reagents and is commonly utilized in peptide synthesis protocols. Its chemical formula is , with a molecular weight of approximately 707.88 g/mol . The compound is typically sourced from chemical suppliers specializing in research-grade reagents, such as Iris Biotech and Sigma-Aldrich.
The synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH generally involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
The molecular structure of Fmoc-Lys(epsilonAhx-biotinyl)-OH features a central lysine residue with an epsilon-linked biotin moiety. The structure can be represented as follows:
Key structural data include:
Fmoc-Lys(epsilonAhx-biotinyl)-OH participates in several key reactions during peptide synthesis:
These reactions are typically monitored using techniques such as thin-layer chromatography or mass spectrometry to ensure successful coupling and purity of the final product .
The mechanism by which Fmoc-Lys(epsilonAhx-biotinyl)-OH functions in biological systems primarily revolves around its role as a biotin donor. Upon incorporation into peptides, it allows for:
Fmoc-Lys(epsilonAhx-biotinyl)-OH finds extensive use in various scientific fields:
Orthogonal protection strategies are essential for site-specific incorporation of ε-Ahx-biotin during Fmoc-SPPS. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is widely employed for lysine side-chain protection due to its stability under standard piperidine-mediated Fmoc deprotection conditions and selective removal with 2% hydrazine in DMF [1] [9]. This quasi-orthogonal protection enables sequential synthesis: After peptide assembly, the Dde group is cleaved under mild conditions (5–10-minute treatments), exposing the ε-amine for on-resin biotinylation. This strategy prevents unwanted side reactions during chain elongation and ensures precise biotin placement [1] [7].
However, Dde migration to unprotected lysine residues has been documented, potentially compromising labeling specificity [9]. Mitigation strategies include:
Table 1: Orthogonal Protection Groups for ε-Ahx-Biotin Incorporation
Protection Group | Cleavage Reagent | Conditions | Compatibility Issues |
---|---|---|---|
Dde | 2% Hydrazine/DMF | 2 × 5–10 min, RT | Migration to unprotected Lys |
ivDde | 2% Hydrazine/DMF | 2 × 5 min, RT | Reduced migration risk |
Aloc | Pd(PPh₃)₄/PhSiH₃ | 30–60 min, RT | Requires anhydrous conditions |
The steric bulk of Fmoc-Lys(εAhx-biotinyl)-OH necessitates optimized coupling protocols to prevent incomplete reactions or deletion sequences. Key parameters include:
Steric effects of the Ahx-biotin moiety can delay acylation rates. Incorporating dPEG® spacers (e.g., dPEG®₁₂-biotin) instead of Ahx reduces steric hindrance, improving coupling yields from 85% to 98% [4] [7].
Table 2: Optimization Parameters for Coupling Fmoc-Lys(εAhx-biotinyl)-OH
Parameter | Standard Conditions | Optimized Conditions | Efficiency Gain |
---|---|---|---|
Reagent | DIC/HOBt | HCTU/HOBt/DIEA | 15–20% |
Solvent | DMF | NMP/DCM (1:2) | 25–30% |
Molar Excess | 3-fold | 5–8 fold | 10–12% |
Spacer | εAhx (C6) | dPEG®₁₂ (PEG12) | 13–15% |
Solubility challenges arise from Fmoc-Lys(εAhx-biotinyl)-OH’s hydrophobic biotin moiety, limiting dissolution in standard SPPS solvents. Proven methodologies include:
The Ahx spacer (C6 chain) marginally enhances solubility versus direct biotin conjugation but remains inferior to PEGylated alternatives. For standard εAhx-biotin derivatives, 0.1 M solutions in NMP are achievable with extended sonication [6].
Fmoc removal from Fmoc-Lys(εAhx-biotinyl)-OH follows pseudo-first-order kinetics, but the electron-withdrawing biotinyl group can alter deprotection rates. Critical findings include:
Kinetic studies reveal that εAhx spacers minimally impact Fmoc removal rates compared to PEG-based linkers. However, hydrazine-sensitive groups (e.g., Alloc) require sequential deprotection protocols to avoid side reactions [10].
Table 3: Fmoc Deprotection Kinetics of Biotinylated Lysine Derivatives
Base System | Time (min) | Deprotection Efficiency | Dde Stability |
---|---|---|---|
20% Piperidine/DMF | 3–5 | >99% | Full retention |
2% DBU/DMF | 0.5–1 | >99% | Partial cleavage |
5% Piperazine/DMF | 8–10 | 95–97% | Full retention |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: